N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide
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Overview
Description
N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazine ring substituted with a carboxamide group and an ethoxypyridinylmethyl group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxypyridine-4-carbaldehyde with 6-methylpyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, alternative coupling agents and catalysts that are more cost-effective and environmentally friendly may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxypyridinylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide can be compared with other similar compounds such as:
N-[(2-ethoxypyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide: Similar structure but with a different ring system.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar pharmacological activities but with a pyrimidine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[(2-ethoxypyridin-4-yl)methyl]-6-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-3-20-13-6-11(4-5-16-13)8-17-14(19)12-9-15-7-10(2)18-12/h4-7,9H,3,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTOMVASAVBVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CNC(=O)C2=NC(=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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